molecular formula C9H12F2N2O2S B7988010 N-(3-Amino-2,4-difluorophenyl)propane-1-sulfonamide CAS No. 1103234-57-6

N-(3-Amino-2,4-difluorophenyl)propane-1-sulfonamide

Cat. No. B7988010
CAS RN: 1103234-57-6
M. Wt: 250.27 g/mol
InChI Key: NDQJXIVNJCKNBI-UHFFFAOYSA-N
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Description

“N-(3-Amino-2,4-difluorophenyl)propane-1-sulfonamide” is a chemical compound with the CAS Number: 1103234-57-6 . It has a molecular weight of 250.27 and its IUPAC name is N-(3-amino-2,4-difluorophenyl)-1-propanesulfonamide . The compound is used for research purposes .


Molecular Structure Analysis

The linear formula of “N-(3-Amino-2,4-difluorophenyl)propane-1-sulfonamide” is C9H12F2N2O2S . The InChI code is 1S/C9H12F2N2O2S/c1-2-5-16(14,15)13-7-4-3-6(10)9(12)8(7)11/h3-4,13H,2,5,12H2,1H3 .

Scientific Research Applications

  • Biocatalysis in Drug Metabolism : Biaryl-bis-sulfonamides like LY451395, a compound related to N-(3-Amino-2,4-difluorophenyl)propane-1-sulfonamide, have been studied for their metabolism. A microbial-based biocatalytic system was used to produce mammalian metabolites of LY451395 for structural characterization by NMR, aiding in drug development and clinical investigations (Zmijewski et al., 2006).

  • GABAB Receptor Antagonists : Research on 3-Amino-N-aryl-2-hydroxypropane-1-sulfonamides, which are structurally similar to the compound , has shown specific antagonistic effects on the GABAB receptor, a key target in neuroscience and pharmacology (Hughes & Prager, 1997).

  • Antimicrobial Applications : Novel functionalized N-sulfonates containing pyridyl, quinolyl, and isoquinolyl groups have been synthesized and tested for antimicrobial activities. These compounds show potential as antimicrobial agents (Fadda et al., 2016).

  • Synthesis of Sulfonamide Derivatives : Various methodologies have been developed for synthesizing sulfonamide derivatives, which are crucial in pharmaceuticals and other chemical industries. These methods include the synthesis of saclofen and its derivatives, important for studying GABAB receptor antagonists (Abbenante & Prager, 1992).

  • Ring Opening Reactions : Ring opening of 2-(bromomethyl)-1-sulfonylaziridines has been used to prepare 1,3-heteroatom substituted 2-aminopropane derivatives, a key process in the synthesis of various functionalized sulfonamides (D’hooghe et al., 2005).

  • Cross Coupling Reactions : Cross coupling of bromopyridine and sulfonamides has been studied, leading to the synthesis of N-(3-Pyridinyl)-substituted sulfonamides, useful in various chemical syntheses (Han, 2010).

  • Molecular Interactions in Crystals and Solutions : The study of sulfonamides has provided insights into molecular interactions in crystals and solutions, crucial for understanding drug solubility and distribution (Perlovich et al., 2008).

  • Chiral Pyrrolidin-3-ones Synthesis : N-(3-phenylprop-2-yn-1-yl)-sulfonamides derived from serine and threonine have been synthesized and reacted to form pyrrolidin-3-ones, showcasing the versatility of sulfonamides in organic synthesis (Králová et al., 2019).

properties

IUPAC Name

N-(3-amino-2,4-difluorophenyl)propane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12F2N2O2S/c1-2-5-16(14,15)13-7-4-3-6(10)9(12)8(7)11/h3-4,13H,2,5,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDQJXIVNJCKNBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)NC1=C(C(=C(C=C1)F)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50720948
Record name N-(3-Amino-2,4-difluorophenyl)propane-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50720948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1103234-57-6
Record name N-(3-Amino-2,4-difluorophenyl)propane-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50720948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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